molecular formula C22H22N2O2 B2387713 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol CAS No. 95291-77-3

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol

Cat. No.: B2387713
CAS No.: 95291-77-3
M. Wt: 346.43
InChI Key: AARKQWCTGNOAHP-UHFFFAOYSA-N
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Description

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol: is a complex organic compound characterized by its unique structure, which includes a phenolic group, a methoxy group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with 3-acetamidophenol in the presence of chlorobenzene as a solvent. The reaction is carried out under nitrogen atmosphere at 100°C for 6 hours. The product is then precipitated by adding 2-propanol and purified by filtration and washing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group in 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol can undergo oxidation reactions to form quinones.

    Reduction: The imidazolidinyl moiety can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and imidazolidinyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol
  • 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
  • [5-(1,3-Diphenylimidazolidin-2-yl)-2-furyl]methanol

Comparison: Compared to these similar compounds, 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it more versatile for various chemical reactions and applications .

Properties

IUPAC Name

5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-21-13-12-17(16-20(21)25)22-23(18-8-4-2-5-9-18)14-15-24(22)19-10-6-3-7-11-19/h2-13,16,22,25H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKQWCTGNOAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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